molecular formula C10H9N B1584925 7-Methylisoquinoline CAS No. 54004-38-5

7-Methylisoquinoline

Cat. No.: B1584925
CAS No.: 54004-38-5
M. Wt: 143.18 g/mol
InChI Key: GYVUMHXXXAATFQ-UHFFFAOYSA-N
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Description

7-Methylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. This compound is a structural isomer of quinoline and is known for its unique chemical properties and applications in various fields.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form N-oxides.

    Reduction: Reduction of this compound can lead to the formation of tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitution can occur at the pyridine ring.

Major Products Formed:

    N-oxides: Formed through oxidation reactions.

    Tetrahydroisoquinoline Derivatives: Formed through reduction reactions.

    Substituted Isoquinolines: Formed through electrophilic and nucleophilic substitution reactions.

Chemistry:

Biology and Medicine:

Industry:

Biochemical Analysis

Biochemical Properties

The biochemical properties of 7-Methylisoquinoline are not fully understood due to limited research. As a derivative of isoquinoline, it may share some biochemical characteristics. Isoquinoline is a weak base, with a pKa of 5.14 . It forms adducts with Lewis acids, such as BF3 .

Cellular Effects

Isoquinoline alkaloids, which include this compound, have been found to have antioxidant properties .

Molecular Mechanism

The molecular mechanism of this compound is not well-studied. Isoquinoline and its derivatives are known to interact with various biomolecules. For example, they can undergo quaternization and conversion to N-oxides .

Metabolic Pathways

Isoquinoline alkaloids are known to derive from the aromatic amino acid tyrosine .

Comparison with Similar Compounds

    Isoquinoline: The parent compound with similar structural features but without the methyl group at the 7-position.

    Quinoline: A structural isomer with the nitrogen atom in a different position, leading to different chemical properties.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with different reactivity and applications.

Uniqueness of 7-Methylisoquinoline:

  • The presence of the methyl group at the 7-position enhances its reactivity and allows for unique substitution patterns compared to isoquinoline and quinoline.
  • Its specific structure makes it a valuable intermediate in organic synthesis and a potential therapeutic agent.

Properties

IUPAC Name

7-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-8-2-3-9-4-5-11-7-10(9)6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVUMHXXXAATFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202322
Record name 7-Methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54004-38-5
Record name 7-Methylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54004-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methylisoquinoline
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methylisoquinoline
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Record name 7-Methylisoquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the synthetic routes to access 7-Methylisoquinoline derivatives?

A1: Several synthetic approaches have been explored to obtain this compound derivatives. One method involves a multistep procedure starting from m-methyl-N-acetylbenzylamine. This route utilizes Friedel-Crafts reaction, nitrile hydrolysis, esterification, and ultimately leads to the formation of the desired this compound core []. Another interesting approach leverages the aryne chemistry. Reacting 2-bromo-1,4-dimethylbenzene with arylacetonitriles in the presence of lithium diisopropylamide (LDA) can yield 1-aminoisoquinolines, including those possessing a 7-methyl substituent []. This reaction proceeds through a tandem addition-rearrangement pathway involving a benzyne intermediate.

Q2: Can you provide an example of a specific this compound derivative and its structural characterization?

A2: One example is 3-(1,3-Dioxolan-2-yl)-2-hydrazino-7-methylquinoline. While not a direct this compound, this compound incorporates the core structure with additional functional groups. Its crystal structure reveals a dihedral angle of 85.21° between the 1,3-dioxolane group and the 2-hydrazino-7-methylisoquinoline unit []. The molecule adopts a specific conformation influenced by intramolecular hydrogen bonds.

Q3: How does the structure of 1-aminoisoquinolines, particularly those with a 7-methyl group, influence their reactivity?

A3: The presence of a methyl group at the 7-position of 1-aminoisoquinolines can significantly impact their reactivity. For instance, in the synthesis of 1-amino-3,8-dipyridylmethyl-7-methylisoquinoline, the 7-methyl group plays a crucial role in directing the lithiation step []. The lithium diisopropylamide (LDA) selectively deprotonates the methyl group adjacent to the cyano group due to resonance stabilization of the resulting carbanion. This selective lithiation is key to the subsequent reaction with another molecule of pyridylacetonitrile, ultimately leading to the formation of the target 1-aminoisoquinoline.

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